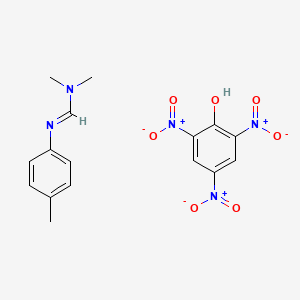![molecular formula C15H17F4N3O2 B5505978 N~3~-[2-fluoro-4-(trifluoromethyl)benzyl]-1,3-piperidinedicarboxamide](/img/structure/B5505978.png)
N~3~-[2-fluoro-4-(trifluoromethyl)benzyl]-1,3-piperidinedicarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of fluorinated compounds often involves complex reactions due to the reactivity of fluorine atoms. For molecules similar to N3-[2-fluoro-4-(trifluoromethyl)benzyl]-1,3-piperidinedicarboxamide, techniques such as nucleophilic vinylic substitution (S(N)V) have been explored. This method is employed for the synthesis of fluorinated heterocycles, leveraging the unique electrophilic reactivity endowed by fluorine atoms at specific positions within the molecule, facilitating the formation of desired structures through reactions with oxygen nucleophiles (Meiresonne et al., 2015).
Applications De Recherche Scientifique
Versatile Catalysis for Organic Synthesis
Pd(OTf)2 x 2 H2O-catalyzed ortho-fluorination of triflamide-protected benzylamines showcases a significant application of fluoro and trifluoromethyl groups in medicinal chemistry. The protocol, using N-fluoro-2,4,6-trimethylpyridinium triflate as the F(+) source and NMP as a promoter, highlights the utility of such fluoro-compounds in synthesizing a wide range of functional groups crucial for drug development and synthesis (Wang, Mei, & Yu, 2009).
Antimicrobial Activity
Compounds bearing fluoro and trifluoromethyl groups have been evaluated for their antimicrobial properties. Research on fluoro and trifluoromethyl derivatives of 1,2-benzisothiazol-3(2H)-ones and 2,2′-dithiobis(benzamides) demonstrated significant activity against fungi and Gram-positive microorganisms, suggesting the potential of these compounds in developing new antimicrobial agents with enhanced efficacy (Carmellino, Pagani, Pregnolato, Terreni, & Pastoni, 1994).
Synthesis of Fluorinated Heterocycles
The synthesis of fluorinated heterocycles, important in pharmaceutical and agrochemical industries, has seen innovative applications of fluoro-compounds. Rhodium(III)-catalyzed C-H activation and coupling with 2,2-difluorovinyl tosylate have been employed to synthesize fluorinated heterocycles, demonstrating the critical role of fluoro and trifluoromethyl groups in accessing novel chemical structures for potential therapeutic agents (Wu et al., 2017).
Trifluoromethylation in Material Science
In material science, the synthesis of soluble fluoro-polyimides using a fluorine-containing aromatic diamine exemplifies the application of fluoro and trifluoromethyl groups in creating polymers with exceptional thermal stability, low moisture absorption, and high hygrothermal stability. These materials are vital for advanced technological applications, showcasing the versatility of fluoro-compounds beyond pharmaceuticals (Xie, Liu, Zhou, Zhang, He, & Yang, 2001).
Enhanced Drug Molecules
The trifluoromethylthio group (CF3S-) is recognized for its importance in drug molecule design due to its high lipophilicity and strong electron-withdrawing properties, which improve cell-membrane permeability and chemical/metabolic stability. The development of shelf-stable, highly reactive electrophilic trifluoromethylthiolating reagents illustrates the strategic incorporation of trifluoromethyl groups to enhance the therapeutic potential of drug molecules (Shao, Xu, Lu, Shen, 2015).
Propriétés
IUPAC Name |
3-N-[[2-fluoro-4-(trifluoromethyl)phenyl]methyl]piperidine-1,3-dicarboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17F4N3O2/c16-12-6-11(15(17,18)19)4-3-9(12)7-21-13(23)10-2-1-5-22(8-10)14(20)24/h3-4,6,10H,1-2,5,7-8H2,(H2,20,24)(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLXLWKUYMLELMG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)N)C(=O)NCC2=C(C=C(C=C2)C(F)(F)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17F4N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N~3~-[2-fluoro-4-(trifluoromethyl)benzyl]-1,3-piperidinedicarboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{[1-(3-hydroxyphenyl)-1H-tetrazol-5-yl]thio}acetamide](/img/structure/B5505899.png)
![2-{3-oxo-3-[rel-(1S,5R)-1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl]propyl}-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine hydrochloride](/img/structure/B5505919.png)
![5-{3-[(4-chlorophenoxy)methyl]-4-methoxybenzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5505920.png)
![(1R*,3S*)-7-(1,3-benzodioxol-5-ylcarbonyl)-3-methoxy-3-methyl-7-azaspiro[3.5]nonan-1-ol](/img/structure/B5505928.png)

![N-[4-(2-{[1-(4-amino-1,2,5-oxadiazol-3-yl)-5-phenyl-1H-1,2,3-triazol-4-yl]carbonyl}carbonohydrazonoyl)phenyl]acetamide](/img/structure/B5505942.png)
![1-(2-{[(1S*,3R*)-3-hydroxy-1-methoxy-1-methyl-7-azaspiro[3.5]non-7-yl]carbonyl}phenyl)ethanone](/img/structure/B5505949.png)
![3-{[3-(1-benzyl-1H-imidazol-2-yl)-1-piperidinyl]carbonyl}phenol](/img/structure/B5505961.png)
![N-ethyl-4-methyl-6-[4-(3-methylbutanoyl)-1-piperazinyl]-2-pyrimidinamine](/img/structure/B5505975.png)
![N-1,3-benzothiazol-2-yl-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetamide](/img/structure/B5505984.png)
![6-(pyrrolidin-1-ylmethyl)-4-[4-(4H-1,2,4-triazol-4-yl)benzoyl]-1,4-oxazepan-6-ol](/img/structure/B5505994.png)
![2-{[2-(2,3-dimethyl-1H-indol-1-yl)-2-oxoethyl]thio}-1,3-benzoxazole](/img/structure/B5506007.png)
![5-methyl-1-phenyl-4-[(1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-4-yl)carbonyl]-2-piperazinone](/img/structure/B5506012.png)
![N-methyl-2-[2-oxo-3-(trifluoromethyl)pyridin-1(2H)-yl]-N-(4,5,6,7-tetrahydro-1,2-benzisoxazol-3-ylmethyl)acetamide](/img/structure/B5506019.png)